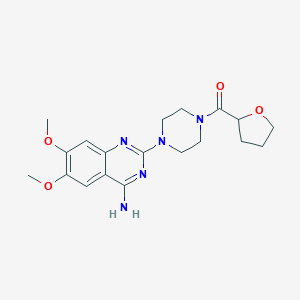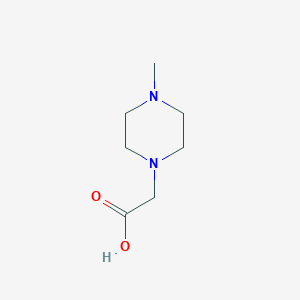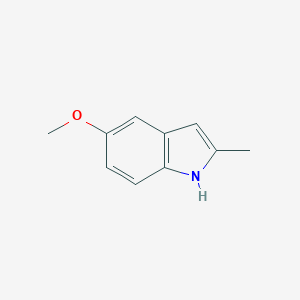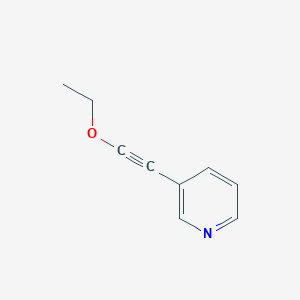
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside
Overview
Description
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside is a useful research compound. Its molecular formula is C12H13FN2O9 and its molecular weight is 348.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Glycoside Hydrolysis Studies
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside has been utilized in research to understand glycoside hydrolysis mechanisms. A study by Namchuk et al. (2000) synthesized monosubstituted deoxy and deoxyfluoro 2,4-dinitrophenyl (DNP) β-D-glycopyranosides, including this compound, to probe the mechanism of spontaneous β-glycoside hydrolysis. Their findings showed the hydrolysis rates being largely dictated by field effects on an electron-deficient transition state (Namchuk, McCarter, Becalski, Andrews, & Withers, 2000).
Inhibitory Activity in Enzyme Studies
This compound has been used in enzymatic studies, particularly in identifying active sites and catalytic mechanisms. Tull et al. (1991) demonstrated the use of this compound to inactivate enzymes by trapping the covalent intermediate in catalysis, aiding in the identification of active site nucleophiles (Tull, Withers, Gilkes, Kilburn, Warren, & Aebersold, 1991).
Application in Structural Determination of Enzymes
The compound has also been valuable in the structural determination of enzymes. For example, Mackenzie et al. (1997) used this compound in the study of the exo-β-(1,3)-glucanase from Candida albicans. It helped in the inactivation of the enzyme via the accumulation of a glycosyl-enzyme intermediate, which was crucial for identifying the catalytic nucleophile (Mackenzie, Brooke, Cutfield, Sullivan, & Withers, 1997).
Contribution to Understanding Glycoside Reactivity
Jensen et al. (2004) explored the deactivating effect of a 4,6-acetal group on glycosyl transfer, using molecules like this compound. The study provided insights into whether the deactivating effect was torsional or electronic (Jensen, Nordstrøm, & Bols, 2004).
Use in Synthesis and Mechanistic Probing of Xylanases
In a study on xylanases, Ziser et al. (1995) synthesized 2,4-Dinitrophenyl glycosides of 2-deoxy-2-fluoro-xylobiose and used them to provide excellent time-dependent inactivation of xylanase enzymes. This contributed to understanding the enzyme's mechanism (Ziser, Setyawati, & Withers, 1995).
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside is Beta-mannosidase , an enzyme found in the bacterium Bacteroides thetaiotaomicron . This enzyme plays a crucial role in the breakdown of complex carbohydrates.
Mode of Action
The compound interacts with its target, Beta-mannosidase, through a O-glycosidic bond . This bond is formed between a sugar group and another group (in this case, the enzyme) through one carbon
Future Directions
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSBFVZQJZMIOU-LZQZFOIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside interact with beta-glucosidases?
A: this compound acts as an inhibitor of beta-glucosidases. While the provided abstracts do not delve into the specific mechanism, it's likely a competitive inhibitor. This means it competes with the natural substrate for binding to the enzyme's active site. The fluorine atom at the 2-position plays a crucial role. This modification is known to alter the substrate's reactivity, potentially slowing down or preventing hydrolysis by the enzyme [, ].
Q2: Why is this compound used in X-ray crystallography studies of beta-glucosidases?
A: This compound is valuable in determining the three-dimensional structure of beta-glucosidases using X-ray crystallography. Researchers formed crystals of both rice BGlu1 [] and Os4BGlu12 [] beta-glucosidases complexed with this compound. The compound, bound to the active site, allows scientists to visualize the enzyme-inhibitor complex at a high resolution. This provides invaluable insights into the enzyme's structure, its interaction with the inhibitor, and potentially helps in designing more potent and specific inhibitors in the future.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)




![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
